

cis-VZ185 vs. Other BRD7/BRD9 Inhibitors: A Comparative Guide

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Compound of Interest		
Compound Name:	cis-VZ185	
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In the landscape of epigenetic drug discovery, the bromodomain-containing proteins BRD7 and BRD9 have emerged as compelling therapeutic targets due to their integral roles in chromatin remodeling and gene regulation.[1] This guide provides a detailed comparison of **cis-VZ185** and its active counterpart, VZ185, with other notable BRD7/BRD9 inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Introduction to BRD7 and BRD9

BRD7 and BRD9 are key components of the mammalian SWI/SNF (switch/sucrose non-fermentable) chromatin remodeling complexes.[1] Specifically, BRD7 is a subunit of the PBAF (Polybromo-associated BAF) complex, while BRD9 is a member of the non-canonical BAF (ncBAF) complex.[2][3] These complexes play a crucial role in regulating gene expression by altering chromatin structure, and their dysregulation is implicated in various diseases, including cancer.[2][4] Both proteins contain a bromodomain, a structural module that recognizes and binds to acetylated lysine residues on histones and other proteins, thereby tethering the SWI/SNF complexes to specific genomic loci.[2]

Overview of cis-VZ185 and VZ185

cis-VZ185 is the inactive diastereoisomer of VZ185 and serves as a crucial negative control in experiments.[5][6] VZ185, on the other hand, is a potent and selective proteolysis-targeting chimera (PROTAC) degrader of both BRD7 and BRD9.[5][7] As a PROTAC, VZ185 functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of its target



proteins.[8] It achieves this by simultaneously binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and either BRD7 or BRD9, leading to their ubiquitination and subsequent degradation by the proteasome.[7][9]

Quantitative Comparison of Inhibitor Performance

The following tables summarize the quantitative data for VZ185 and other prominent BRD7/BRD9 inhibitors, providing a clear comparison of their binding affinities, degradation potency, and cellular activity.

Table 1: Binding Affinity and Degradation Potency of BRD7/BRD9 Degraders

Compoun d	Target	DC50 (nM)	Dmax (%)	Cell Line	Assay Type	Referenc e
VZ185	BRD9	1.8	>95	RI-1	Western Blot	[5]
BRD7	4.5	>95	RI-1	Western Blot	[5]	
HiBiT- BRD9	4.0	-	HEK293	NanoBRET	[10]	
HiBiT- BRD7	34.5	-	HEK293	NanoBRET	[10]	
BRD9	2-8	-	EOL-1, A- 204	Degradatio n Analysis	[8][9]	
dBRD9	BRD9	-	-	-	-	[3]
BRD7	-	-	-	-	[3]	

DC50: Half-maximal degradation concentration; Dmax: Maximum degradation.

Table 2: Binding Affinity of BRD7/BRD9 Inhibitors



Compound	Target	Kd (nM)	Assay Type	Reference
LP99	BRD9	99	Isothermal Titration Calorimetry (ITC)	[1]
BRD7	909	Isothermal Titration Calorimetry (ITC)	[1]	
I-BRD9	BRD9	-	-	[9]
BI-7273	BRD9	-	-	[3]
BI-9564	BRD9	-	-	[9]
TG003	BRD9	16,000	Isothermal Titration Calorimetry (ITC)	[3]
BRD7	4,000	Isothermal Titration Calorimetry (ITC)	[3]	

Kd: Dissociation constant.

Table 3: Cellular Activity of BRD7/BRD9 Inhibitors and Degraders

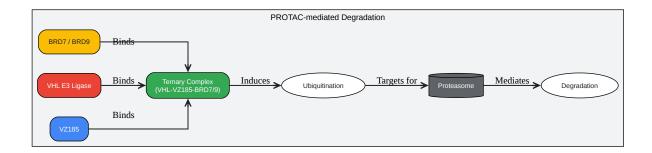
Compound	Cell Line	EC50 (nM)	Assay Type	Reference
VZ185	EOL-1	3.4	CellTiter-Glo	[11][12]
A-204	39.8	CellTiter-Glo	[10][11]	
dBRD9	EOL-1	5	Cell Viability	[12]
A-204	90	Cell Viability	[12]	
BI-7273	EOL-1	90-340	Cell Viability	[12]
BI-9564	EOL-1	370-3550	Cell Viability	[12]



EC50: Half-maximal effective concentration.

Mechanism of Action: VZ185 as a PROTAC Degrader

VZ185 exemplifies the targeted protein degradation strategy. Its bifunctional nature allows it to act as a molecular bridge between the VHL E3 ligase and the target proteins, BRD7 or BRD9. This proximity induces the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome. The inactive **cis-VZ185**, which cannot bind to VHL, fails to induce degradation, highlighting the specific mechanism of action.[6][9]



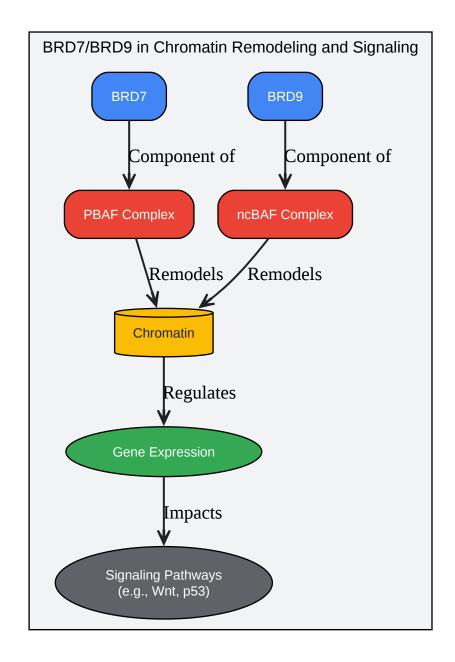
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Mechanism of VZ185-induced degradation of BRD7/BRD9.

BRD7/BRD9 Signaling Pathways

BRD7 and BRD9, as components of the PBAF and ncBAF complexes respectively, are involved in the regulation of various signaling pathways critical for cellular processes. Dysregulation of these pathways is a hallmark of many cancers. For instance, BRD7 has been shown to interact with and regulate the activity of the tumor suppressor p53 and can influence the Wnt/β-catenin signaling pathway.[4][13]





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Role of BRD7 and BRD9 in gene regulation.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize BRD7/BRD9 inhibitors and degraders.

Isothermal Titration Calorimetry (ITC)



ITC is utilized to directly measure the binding affinity (Kd) between an inhibitor and its target protein.

- Preparation: Purified BRD7 or BRD9 bromodomain and the inhibitor are prepared in the same buffer.
- Titration: A solution of the inhibitor is titrated into a solution containing the bromodomain at a constant temperature.
- Measurement: The heat released or absorbed during the binding event is measured.
- Data Analysis: The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters.[3]

Western Blotting for Protein Degradation

This technique is used to quantify the reduction in BRD7 and BRD9 protein levels following treatment with a degrader like VZ185.

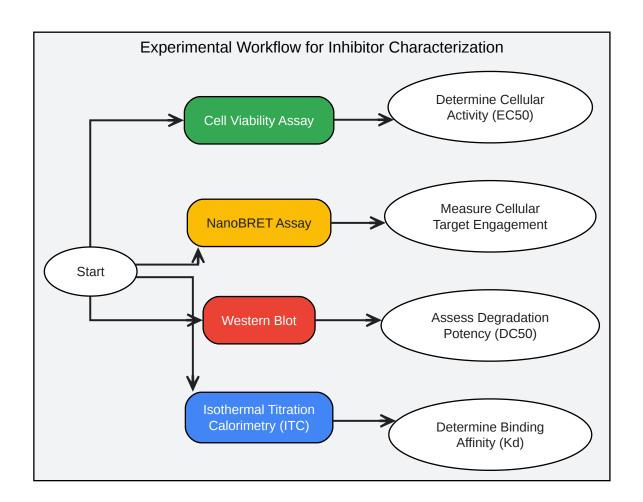
- Cell Treatment: Cells are treated with various concentrations of the degrader or a vehicle control for a specified time.
- Lysis: Cells are lysed to extract total protein.
- SDS-PAGE and Transfer: Protein lysates are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.
- Antibody Incubation: The membrane is incubated with primary antibodies specific for BRD7, BRD9, and a loading control (e.g., β-actin).
- Detection: A secondary antibody conjugated to a detection enzyme is added, and the protein bands are visualized and quantified.[12]

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to measure the engagement of a compound with its target protein.



- Cell Line Generation: A cell line is engineered to express the target protein (BRD7 or BRD9)
 fused to a NanoLuc® luciferase.
- Tracer Addition: A fluorescent tracer that binds to the target protein is added to the cells.
- Compound Treatment: The cells are then treated with the test compound (inhibitor or degrader).
- BRET Measurement: If the compound binds to the target, it displaces the tracer, leading to a
 decrease in the Bioluminescence Resonance Energy Transfer (BRET) signal between the
 luciferase and the tracer. The IC50 value, representing the concentration of the compound
 that displaces 50% of the tracer, is then determined.[9]



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Workflow for characterizing BRD7/BRD9 inhibitors.



Selectivity of VZ185

A key advantage of VZ185 is its high selectivity for BRD7 and BRD9. Proteomic studies have shown that treatment with VZ185 leads to the significant downregulation of only BRD7 and BRD9 out of thousands of quantified proteins.[5] The levels of other bromodomain-containing proteins and other subunits of the BAF/PBAF complexes remained unaffected.[5][6] This high selectivity minimizes off-target effects, making VZ185 a valuable tool for specifically probing the functions of BRD7 and BRD9.

Conclusion

The development of potent and selective inhibitors and degraders for BRD7 and BRD9 has provided the research community with powerful tools to investigate their biological roles and therapeutic potential. VZ185 stands out as a highly effective and selective PROTAC degrader of both BRD7 and BRD9, offering a distinct mechanism of action compared to traditional small molecule inhibitors. Its inactive counterpart, **cis-VZ185**, is an essential control for validating the specific on-target effects of VZ185. The comparative data presented in this guide, along with the outlined experimental protocols, will aid researchers in selecting the most appropriate chemical probes for their studies and in the continued development of novel therapeutics targeting the SWI/SNF complexes.

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